molecular formula C12H17NO B1285316 (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol

(3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol

Cat. No.: B1285316
M. Wt: 191.27 g/mol
InChI Key: NTDFIGIMQABQLD-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a colorless liquid that is used in various scientific research applications. The compound is also known by its IUPAC name, (3R,4S)-1-benzyl-4-methyl-3-pyrrolidinol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol typically involves the reaction of benzylamine with 4-methyl-3-pyrrolidone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, the compound is used to study enzyme interactions and as a ligand in binding studies. It is also used in the development of new pharmaceuticals .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and methyl groups enhances its binding affinity and specificity for certain molecular targets, making it valuable in research and industrial applications .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol

InChI

InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3/t10-,12-/m0/s1

InChI Key

NTDFIGIMQABQLD-JQWIXIFHSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H]1O)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CC1O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 12.0 g (0.12 mol) of 98% sulfuric acid, and 60.0 g of THF in a quartz round flask reactor, 45.6 g (0.20 mol) of (NH4)2S2O8 (ammonium peroxydisulfate produced by Mitsubishi Gas Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 5 days at room temperature with irradiation by 500 W Xe lamps (UXL-500D xenon lamp produced by Ushio). 300 mL (0.30 mol) of 1 mol/L methyllithium (MeLi) in diethyl ether solution (produced by Kanto Chemical Co., Inc.) was continuously added to the reaction mixture and stirred for 5 hours at about 5° C. using an ice-bath. After completion, water was added to destroy excess MeLi at about 5° C. using an ice-bath. Acetone and diethyl ether were evaporated under reduced pressure, and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 14.5 g of 1-benzyl-4-methyl-3-pyrrolidinol (yield 76.0%) was obtained.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
(NH4)2S2O8
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45.6 g
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reactant
Reaction Step One
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300 mL
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reactant
Reaction Step Two
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Synthesis routes and methods II

Procedure details

A 15.58 g (82.3 mmol) sample of the ketone from step d was reduced to the alcohol by dissolving it in 32 mL of ethanol and adding the solution dropwise to a stirred suspension of sodium borohydride (3.11 g, 82.3 mmol) in 32 mL of ethanol at 0° C. The suspension was then stirred for 30 min at 0° C. and for 4 hours at room temperature. The solvent was then removed and the residue suspended in water. The product was extracted with methylene chloride and dried over anhydrous sodium sulfate, and the solvent was removed by evaporation under vacuum. The crude product was purified in a kugelrohr apparatus (160°-180° C. @ 1.0 Torr) to yield 1-benzyl-4-methyl-3-pyrrolidinol, MS M/Z 192 (M+H); NMR (CDCl3) d 1.04 (d, 3H, J=7.5 Hz), 1.90 (dd, 1H, J=7.5 Hz, J=9.0 Hz), 2.14 (m, 1H), 2.55 (dd, 1H, J=6.0 Hz, J=10.5 Hz), 2.82 (dd, 1H, J=3.0 Hz, J=10.5 Hz), 3.13 (dd, 1H, J=3.0 Hz, J=3.0 Hz), 3.82 (m, 2H), 3.95 (m, 1H), 7.33 (m, 5H).
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alcohol
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Reaction Step Three
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32 mL
Type
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Type
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Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 12.0 g (0.12 mol) of 98% sulfuric acid, and 60.0 g of THF in a quartz round flask reactor, 45.6 g (0.20 mol) of (NH4)2S2O8 (ammonium peroxydisulfate produced by Mitsubishi Gas Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 5 days at room temperature with irradiation by 500W Xe lamps (UXL-500D xenon lamp produced by Ushio). 300 mL (0.30 mol) of 1 mol/L methyllithium (MeLi) in diethyl ether solution (produced by Kanto Chemical Co., Inc.) was continuously added to the reaction mixture and stirred for 5 hours at about 5° C. using an ice-bath. After completion, water was added to destroy excess MeLi at about 5° C. using an ice-bath. Acetone and diethyl ether were evaporated under reduced pressure, and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 14.5 g of 1-benzyl-4-methyl-3-pyrrolidinol (yield 76.0%) was obtained.
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15.9 g
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reactant
Reaction Step One
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12 g
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reactant
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60 g
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(NH4)2S2O8
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